molecular formula C18H9Cl4NO4 B12530256 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene CAS No. 674283-80-8

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene

Cat. No.: B12530256
CAS No.: 674283-80-8
M. Wt: 445.1 g/mol
InChI Key: JJBULAUAQVMYKB-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C18H10Cl4NO4. It is a complex aromatic compound characterized by multiple chlorine and nitro groups attached to a benzene ring structure. This compound is known for its stability and unique chemical properties, making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene typically involves multiple steps, including Friedel-Crafts acylation, nitration, and etherification reactions. The process begins with the chlorination of benzene to introduce chlorine atoms at specific positions. This is followed by nitration to add nitro groups. The final step involves the formation of ether bonds between the chlorinated and nitrated benzene rings under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated anilines .

Scientific Research Applications

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 4-nitrophenyl ether
  • 2,4-Dichlorotoluene
  • 2,4-Dichloronitrobenzene

Uniqueness

2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

674283-80-8

Molecular Formula

C18H9Cl4NO4

Molecular Weight

445.1 g/mol

IUPAC Name

4-chloro-1-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-2-nitrobenzene

InChI

InChI=1S/C18H9Cl4NO4/c19-10-1-4-15(13(22)7-10)26-17-6-3-12(21)9-18(17)27-16-5-2-11(20)8-14(16)23(24)25/h1-9H

InChI Key

JJBULAUAQVMYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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